Cas no 1805307-13-4 (Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate)
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate
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- Inchi: 1S/C9H8F3NO2/c1-15-8(14)3-5-2-7(10)6(4-13-5)9(11)12/h2,4,9H,3H2,1H3
- InChI Key: RRMFBSMUXPNYKJ-UHFFFAOYSA-N
- SMILES: FC1=CC(CC(=O)OC)=NC=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- XLogP3: 1.4
- Topological Polar Surface Area: 39.2
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029837-250mg |
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate |
1805307-13-4 | 97% | 250mg |
$666.40 | 2022-04-01 | |
| Alichem | A023029837-500mg |
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate |
1805307-13-4 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A023029837-1g |
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate |
1805307-13-4 | 97% | 1g |
$1,680.00 | 2022-04-01 |
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate (CAS No. 1805307-13-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate, identified by its CAS number 1805307-13-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and anti-inflammatory pathways. The presence of both fluorine and difluoromethyl substituents imparts unique electronic and steric properties, making it an invaluable building block for drug discovery efforts.
The structural motif of methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate encompasses a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The pyridine ring, characterized by its nitrogen atom and aromaticity, provides a stable framework that can be functionalized to achieve specific biological activities. In particular, the substitution pattern at the 4th and 5th positions—where fluoropyridine moieties are introduced—plays a pivotal role in modulating the compound's interactions with biological targets. This strategic placement of fluorine atoms is well-documented to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their proven efficacy in improving drug properties. The incorporation of fluorine atoms into molecular structures often leads to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved oral bioavailability. Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate exemplifies this trend, as its dual fluorination enhances its potential as a pharmacophore in designing novel therapeutic agents. Researchers have leveraged this compound to develop molecules with applications ranging from central nervous system disorders to chronic inflammatory conditions.
One of the most compelling aspects of methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate is its versatility in synthetic chemistry. The acetate ester group at the 2-position provides a reactive handle for further derivatization, enabling chemists to introduce additional functional groups or linkages as needed. This flexibility has been exploited in multi-step synthetic routes toward complex drug molecules, where precise control over regioselectivity and stereoselectivity is paramount. The compound's compatibility with various reaction conditions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, underscores its utility as a synthetic intermediate.
The relevance of this compound is further highlighted by its incorporation into several high-profile research projects aimed at addressing unmet medical needs. For instance, recent studies have demonstrated the use of methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate in generating novel inhibitors targeting enzymes involved in cancer metabolism. The difluoromethyl group, in particular, has been shown to enhance binding interactions within enzyme active sites, leading to potent inhibition of key metabolic pathways disrupted in tumor cells. Such findings underscore the compound's potential as a precursor for next-generation anticancer agents.
Moreover, the fluorinated pyridine scaffold has been extensively studied for its role in modulating receptor activity and signal transduction pathways. Methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate has been utilized in designing ligands that interact with G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic interventions. By fine-tuning the electronic properties of the pyridine ring through fluorination strategies, researchers can influence receptor binding affinities and downstream signaling cascades. This approach has yielded promising candidates for treating conditions such as hypertension and neurodegenerative disorders.
The synthesis of methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate itself is an intricate process that demands meticulous attention to detail. Advanced synthetic methodologies are employed to ensure high yields and purity levels required for pharmaceutical applications. Techniques such as palladium-catalyzed coupling reactions and directed ortho-metalation strategies have been pivotal in constructing the desired fluorinated pyridine core. These synthetic advances not only highlight the compound's accessibility but also reflect the broader progress in fluorinated organic chemistry—a discipline that continues to evolve with new methodologies and reagents.
In conclusion, methyl 5-(difluoromethyl)-4-fluoropyridine-2-acetate (CAS No. 1805307-13-4) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features—comprising both fluoro substituents and an acetate ester—make it an exceptionally versatile building block for drug discovery efforts targeting diverse therapeutic areas. As research progresses and new synthetic techniques are developed, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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